2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid
説明
2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid is a structurally complex organic compound characterized by:
- A biphenyl backbone providing rigidity and planar geometry.
- Pyridinylsulfamoyl groups at positions 4' and 4 of the diazenyl-linked phenyl ring, which may enhance binding affinity to biological targets.
- A diazenyl (-N=N-) bridge connecting two aromatic systems, contributing to conjugation and electronic properties.
Computational modeling, as referenced in biphenyl analogs (), could predict its 3D conformation and interactions with receptors . Synthesis likely involves diazo coupling and sulfamoylation steps, with purity assessed via NMR and IR spectroscopy, standard in similar compounds .
特性
IUPAC Name |
2-hydroxy-3-[4-(pyridin-2-ylsulfamoyl)phenyl]-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N6O7S2/c36-28-24(19-7-11-22(12-8-19)43(39,40)34-26-5-1-3-15-30-26)17-21(18-25(28)29(37)38)33-32-20-9-13-23(14-10-20)44(41,42)35-27-6-2-4-16-31-27/h1-18,36H,(H,30,34)(H,31,35)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISAHTSZQJGNHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C(=CC(=C3)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=CC=N5)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391062-34-2 | |
| Record name | 2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391062342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
作用機序
Target of Action
The primary targets of Sulfasalazine and its metabolites, including Sulfasalazine Specified Impurity E [EP], are various inflammatory molecules. The compound is known to inhibit leukotrienes and prostaglandins, key mediators of inflammation.
Mode of Action
Sulfasalazine and its metabolites, including Sulfasalazine Specified Impurity E [EP], can inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase and lipoxygenase pathways.
Biochemical Pathways
Sulfasalazine is metabolized by intestinal bacteria into two compounds, mesalazine and sulfapyridine. These metabolites carry out the main pharmacological activity of Sulfasalazine. The effects of Sulfasalazine on the metabolism of arachidonic acid to prostaglandins and leukotrienes have been widely studied. The effects are complex, but it appears that Sulfasalazine and its metabolites are weak inhibitors of both cyclo-oxygenase- and lipoxygenase-dependent pathways.
Pharmacokinetics
It is known that sulfasalazine is metabolized by intestinal bacteria into mesalazine and sulfapyridine. These metabolites carry out the main pharmacological activity of Sulfasalazine.
Result of Action
The result of the action of Sulfasalazine and its impurities, including Sulfasalazine Specified Impurity E [EP], is the inhibition of various inflammatory molecules, leading to a reduction in inflammation. This makes Sulfasalazine and its impurities effective in managing inflammatory diseases such as ulcerative colitis and rheumatoid arthritis.
Action Environment
The action of Sulfasalazine and its impurities, including Sulfasalazine Specified Impurity E [EP], is influenced by various environmental factors. For instance, the presence of intestinal bacteria is crucial for the metabolism of Sulfasalazine into its active metabolites. Furthermore, the efficacy and stability of the compound can be affected by factors such as pH and temperature.
生化学分析
Biochemical Properties
The compound is known to play a role in biochemical reactions, but the specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is expected that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is expected that this compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking.
Metabolic Pathways
It is known that Sulfasalazine metabolizes to sulfapyridine, but the specific enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.
生物活性
2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid, also known as Sulfasalazine Impurity E (CAS No: 1391062-34-2), is a compound of interest due to its potential biological activities. This article reviews the known biological activities, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Two pyridine rings connected via sulfamoyl groups.
- A biphenyl backbone with a carboxylic acid functional group.
This structural configuration suggests potential interactions with various biological targets, particularly in inflammatory pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The sulfonamide moiety is known for its antibacterial effects, particularly against Gram-positive bacteria. In vitro studies have shown that derivatives of sulfasalazine can inhibit bacterial growth, suggesting that this compound may possess similar activity.
Anti-inflammatory Effects
Sulfasalazine is primarily used in the treatment of inflammatory bowel disease and rheumatoid arthritis. The compound's ability to modulate immune responses through inhibition of leukotriene synthesis and reduction of pro-inflammatory cytokines has been documented. The presence of the pyridine-sulfamoyl group in this compound may enhance its anti-inflammatory properties by targeting specific inflammatory pathways.
Anticancer Potential
The diazenyl group in the structure is known for its potential anticancer activity. Compounds containing azo groups have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving cell cycle arrest and induction of programmed cell death.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro study on antimicrobial activity | Demonstrated significant inhibition of bacterial strains similar to sulfonamide derivatives. |
| Anti-inflammatory pathway analysis | Showed reduced levels of TNF-alpha and IL-6 in cell cultures treated with the compound. |
| Cancer cell line assays | Indicated a dose-dependent reduction in viability of various cancer cell lines, including breast and colon cancer cells. |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures inhibit enzymes involved in inflammatory processes.
- Modulation of Cytokine Production : This compound appears to reduce the production of pro-inflammatory cytokines.
- Induction of Apoptosis : The diazenyl moiety may trigger apoptotic pathways in cancer cells.
類似化合物との比較
Comparison with Similar Compounds
The compound is compared below with structurally related molecules from the evidence, focusing on core motifs, functional groups, and biological implications.
Table 1: Structural and Functional Comparison
Key Findings:
Dual pyridinylsulfamoyl groups may enhance selectivity compared to mono-sulfonamide analogs (e.g., ’s diethylsulfamoyl) .
Functional Group Impact :
- The carboxylic acid in the target and ’s compound improves aqueous solubility over purely hydrophobic analogs (e.g., ’s acetamide) .
- Sulfamoyl/sulfonamide groups are common in enzyme inhibitors (e.g., carbonic anhydrase, PDE5), suggesting overlapping mechanistic pathways .
Biological Activity Trends :
- Biphenyl cores (target and ) correlate with receptor-targeted activity (e.g., antihypertensive effects) .
- Pyridine/heterocyclic moieties (target, ) are associated with antimicrobial or antiviral properties .
Synthesis and Analysis :
- The target’s diazenyl group likely requires controlled coupling conditions, similar to azo dyes, whereas sulfamoylation parallels ’s methods .
- Purity assessment via NMR/IR is standard across all compounds .
準備方法
Diazotization and Coupling of Intermediate Aryl Amines
The first step involves diazotization of 4-aminophenylsulfonamide derivatives. For instance, 4-(pyridin-2-ylsulfamoyl)aniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to generate the diazonium chloride intermediate. This reactive species is coupled with salicylic acid under alkaline conditions (pH > 10) to form the azo-linked biphenyl scaffold. The reaction’s success depends on maintaining low temperatures to prevent diazonium salt decomposition.
Key Reaction Conditions:
Sulfamoylation of Pyridine Moieties
The pyridinylsulfamoyl groups are introduced via nucleophilic substitution. 2-Aminopyridine reacts with chlorosulfonic acid (ClSO₃H) to form 2-pyridinesulfonyl chloride, which is subsequently treated with ammonium hydroxide to yield the sulfonamide. This intermediate is then coupled to the biphenyl backbone using palladium catalysts (e.g., Pd(dba)₂) and ligands (e.g., BINAP) in dimethylformamide (DMF).
Optimized Parameters:
-
Catalyst: Pd(dba)₂ (10 mol%)
-
Ligand: BINAP (20 mol%)
-
Base: Cs₂CO₃ (3 eq)
-
Solvent: Dry DMF at 80°C
Mechanistic Insights into Key Reactions
Diazotization-Coupling Mechanism
Diazotization proceeds via protonation of the aromatic amine’s amino group, followed by nitrosation to form the N-nitrosamine intermediate. Loss of water generates the diazonium ion, which couples with salicylic acid’s phenolic oxygen in an electrophilic aromatic substitution (EAS) reaction. The ortho-carboxylic acid group directs the azo linkage to the para position, forming the biphenyl system.
Cyclization and Tautomerization
Post-coupling, the intermediate undergoes acid-mediated cyclization to form the biphenyl-3-carboxylic acid moiety. The carboxylic acid group facilitates tautomerization, stabilizing the final product through intramolecular hydrogen bonding.
Process Optimization and Yield Enhancement
Catalytic System Efficiency
The use of Pd(dba)₂/BINAP in DMF significantly enhances coupling efficiency compared to traditional Ullmann conditions. Triethylamine (TEA) as a base minimizes side reactions, while Cs₂CO₃ ensures deprotonation of the sulfonamide nitrogen.
Table 1: Impact of Catalysts on Coupling Yield
| Catalyst System | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(dba)₂ | BINAP | DMF | 72 |
| CuI | Phen | DMSO | 45 |
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) improve reagent solubility and reaction homogeneity. Elevated temperatures (80°C) accelerate oxidative addition in palladium-catalyzed steps but require careful control to prevent decomposition.
Analytical Characterization
Spectroscopic Data
The compound’s structure is confirmed via NMR, IR, and mass spectrometry:
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 6.86 (t, J = 1.2 Hz, 1H, aromatic)
-
δ 7.85 (d, J = 8.8 Hz, 2H, sulfonamide-linked aryl)
-
δ 8.25–8.27 (m, 2H, pyridinyl)
IR (KBr, cm⁻¹):
-
3435 (O-H stretch, carboxylic acid)
-
1686 (C=O, carboxylic acid)
Mass Spec (ESI):
Purity Assessment
Applications in Pharmaceutical Quality Control
As Sulfasalazine EP Impurity E, this compound is critical for calibrating analytical methods to ensure drug safety. Regulatory guidelines (ICH Q3A) mandate its identification at levels ≥0.10% in active pharmaceutical ingredients (APIs) .
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for structural validation and impurity profiling of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of pyridinylsulfamoyl, diazenyl, and carboxylic acid groups. Pay attention to coupling constants for diazenyl (-N=N-) protons (typically 10–12 Hz) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to identify impurities. Optimize mobile phase composition (e.g., acetonitrile:phosphate buffer) to resolve co-eluting epimers or sulfonamide derivatives, as noted in pharmacopeial guidelines for structurally related compounds .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular ion peaks and fragmentation patterns, particularly for sulfonamide-linked moieties.
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer :
- In vitro Screening : Use a tiered approach:
Antimicrobial Activity : Follow CLSI guidelines for broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include sulfapyridine (a structural analog) as a positive control .
Cytotoxicity : Perform MTT assays on human cell lines (e.g., HepG2) to establish IC values. Compare with salicylic acid derivatives due to shared carboxylate groups .
- Dose-Response Curves : Use logarithmic concentration ranges (0.1–100 µM) to assess potency thresholds.
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., varying IC values across studies)?
- Methodological Answer :
- Standardized Protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound solubility (use DMSO stock solutions ≤0.1% v/v).
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers. Cross-reference with structural analogs like 2-hydroxy-5-[2-(4-sulfophenyl)diazenyl]benzoic acid to contextualize activity trends .
- Mechanistic Studies : Conduct target-specific assays (e.g., enzyme inhibition for sulfonamide-related targets like carbonic anhydrase) to isolate confounding variables .
Q. How can environmental fate and transformation pathways of this compound be evaluated under simulated ecological conditions?
- Methodological Answer :
- Laboratory Simulations :
Hydrolysis : Incubate the compound in buffers (pH 4–9) at 25–50°C. Monitor degradation via LC-MS and identify products like pyridinylsulfamic acid .
Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous solutions. Quantify photoproducts using time-resolved spectroscopy.
- Microcosm Studies : Use soil/water systems spiked with the compound to assess biodegradation kinetics. Apply metagenomic analysis to identify microbial degraders .
Q. What computational approaches are suitable for elucidating structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Model interactions with sulfonamide-binding enzymes (e.g., dihydropteroate synthase) using AutoDock Vina. Prioritize binding poses with lowest ∆G values.
- QSAR Modeling : Train models on datasets of diazenyl and biphenyl derivatives. Use descriptors like LogP, topological polar surface area (TPSA), and H-bond donor/acceptor counts .
- MD Simulations : Run 100-ns trajectories to analyze conformational stability of the diazenyl linkage in aqueous environments.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity data across cell lines?
- Methodological Answer :
- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status) and metabolic activity (e.g., CYP450 expression) of tested cell lines.
- Redox Sensitivity : Assess intracellular ROS levels post-treatment using DCFH-DA probes, as sulfonamide derivatives may induce oxidative stress .
- Cross-Validation : Replicate assays in 3D spheroid models to account for tumor microenvironment heterogeneity.
Experimental Design Considerations
Q. What statistical frameworks are optimal for multi-factor studies (e.g., varying pH, temperature) on compound stability?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
